molecular formula C11H13IO3 B1602911 Ethyl 3-ethoxy-4-iodobenzoate CAS No. 741699-04-7

Ethyl 3-ethoxy-4-iodobenzoate

Cat. No. B1602911
M. Wt: 320.12 g/mol
InChI Key: IZNVUVRUUNUWMI-UHFFFAOYSA-N
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Patent
US07652064B2

Procedure details

Reflux 3-hydroxy-4-iodo-benzoic acid (38 g, 144 mmol) and saturated solution of HCl in ethanol (600 mL) overnight. Evaporate the solvent yielding 42 g, 99% of 3-hydroxy -4-iodo-benzoic acid ethyl ester. 1H NMR (300 MHz, CDCl3): δ 1.39 (t, J=7.1 Hz, 3H), 4.36 (q, J=7.1 Hz, 2H), 7.33 (dd, J=8.3 and 2.0 Hz, 1H), 7.64 (d, J=2.0 Hz, 1H), 7.75 (d, J=8.3 Hz, 1H). Add ethyl iodide (33.8 g, 216 mmol) to a solution of 3-hydroxy -4-iodo-benzoic acid ethyl ester (42 g, 144 mmol) and K2CO3 (39.9 g, 288 mmol) in acetonitrile (400 mL) under magnetic stirring. Heat the reaction mixture at 65° C. for 2 hours, allow the mixture to cool and maintain at RT overnight. Evaporate the solvent and add ethyl acetate to the crude. Filter the solid through Celite® and evaporate the solvent. Yield 42 g, 96%. 1H NMR (300 MHz, CDCl3): δ 1.39 (t, J=7.1 Hz, 3H), 1.50 (t, J=7.0 Hz, 3H), 4.16 (q, J=7.0 Hz, 2H), 4.37 (q, J=7.1 Hz, 2H), 7.36 (dd, J=8.1 and 1.8 Hz, 1H), 7.42 (d, J=1.8 Hz, 1H), 7.84 (d, J=8.1 Hz, 1H).
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Name
Quantity
39.9 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](I)[CH3:2].[CH2:4]([O:6][C:7](=[O:16])[C:8]1[CH:13]=[CH:12][C:11]([I:14])=[C:10]([OH:15])[CH:9]=1)[CH3:5].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH2:4]([O:6][C:7](=[O:16])[C:8]1[CH:13]=[CH:12][C:11]([I:14])=[C:10]([O:15][CH2:1][CH3:2])[CH:9]=1)[CH3:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
33.8 g
Type
reactant
Smiles
C(C)I
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)I)O)=O
Step Three
Name
Quantity
39.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
maintain at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent
ADDITION
Type
ADDITION
Details
add ethyl acetate to the crude
FILTRATION
Type
FILTRATION
Details
Filter the solid through Celite®
CUSTOM
Type
CUSTOM
Details
evaporate the solvent

Outcomes

Product
Name
Type
Smiles
C(C)OC(C1=CC(=C(C=C1)I)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.